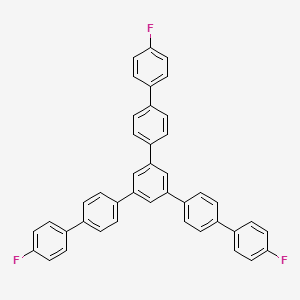

1,3,5-Tris(4'-fluorobiphenyl-4-yl)benzene

Description

Molecular Architecture and Design Principles for Star-Shaped Oligophenylenes

Star-shaped oligophenylenes, such as 1,3,5-Tris(4'-fluorobiphenyl-4-yl)benzene, are a class of dendrimers or branched molecules that possess a central core and multiple radiating arms. mdpi.com The design of these molecules is guided by several key principles aimed at achieving desirable material properties. The C3 symmetry, imparted by the 1,3,5-substituted benzene (B151609) core, is a crucial design element. This high degree of symmetry can influence the molecule's self-assembly behavior, leading to the formation of well-ordered structures in the solid state, which is often beneficial for charge transport. mdpi.com

The star-shaped architecture offers several advantages over their linear counterparts. It can suppress intermolecular interactions that often lead to aggregation-caused quenching of fluorescence, a common issue in linear conjugated molecules. ossila.com Furthermore, the three-dimensional structure of star-shaped molecules can improve their solubility and processability, facilitating their incorporation into thin-film devices. The choice of the central core and the radiating arms allows for a high degree of tunability of the electronic and optical properties of the molecule. nih.gov

The general synthetic approach to such molecules often involves transition metal-catalyzed cross-coupling reactions, such as the Suzuki or Ullmann coupling. researchgate.net For instance, the synthesis of 1,3,5-Tris(biphenyl-4-yl)benzene derivatives can be achieved by the reaction of 1,3,5-tri(4-iodophenyl)benzene with an appropriate boronic acid. researchgate.net While the specific synthesis of this compound is not widely detailed in publicly available research, it would likely follow a similar synthetic strategy.

| Property | Value |

|---|---|

| Chemical Formula | C42H27F3 |

| Molecular Weight | 588.66 g/mol |

| Appearance | White to off-white powder |

| Symmetry Class | C3 |

Significance of Trifluorobiphenyl Moieties in Extended π-Conjugated Systems

The incorporation of fluorine atoms into conjugated organic molecules is a well-established strategy for tuning their electronic properties. researchgate.net In this compound, the terminal fluorine atoms on the biphenyl (B1667301) arms play a crucial role in modifying the molecule's characteristics. Fluorine is the most electronegative element, and its introduction into an aromatic system has a strong inductive electron-withdrawing effect. nih.gov

This electron-withdrawing nature leads to a lowering of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the molecule. researchgate.net A lower HOMO level can enhance the material's stability against oxidation and improve its performance as a hole-transporting material in organic light-emitting diodes (OLEDs). A lower LUMO level can facilitate electron injection, making the material suitable for use as an electron-transporting or emissive layer in OLEDs. nih.gov

Furthermore, the presence of fluorine can influence the intermolecular packing of the molecules in the solid state through non-covalent interactions, such as C–H···F and F···F interactions. mdpi.com These interactions can promote a more ordered molecular arrangement, which is beneficial for efficient charge transport. Studies on fluorinated aromatic compounds have shown that the degree and position of fluorination can significantly impact their photophysical properties, including their fluorescence quantum yields and lifetimes. scilit.com While specific data for this compound is limited, research on other fluorinated C3-symmetric hexaarylbenzenes has shown that partial fluorination can lead to distinct photoluminescence wavelengths and higher fluorescence quantum yields compared to their non-fluorinated or polyfluorinated counterparts. mdpi.com

| Property | Effect of Fluorination |

|---|---|

| HOMO Energy Level | Lowered |

| LUMO Energy Level | Lowered |

| Electron Affinity | Increased |

| Oxidative Stability | Increased |

| Intermolecular Interactions | Influenced by C–H···F and F···F interactions |

Overview of Academic Research Trajectories for C3-Symmetric Compounds

Academic research into C3-symmetric compounds has been extensive and has followed several key trajectories, driven by their potential applications in a wide range of fields, including organic electronics, sensing, and catalysis. mdpi.com A significant area of focus has been the synthesis of novel C3-symmetric molecules with tailored functionalities. This includes the development of efficient synthetic routes to create complex star-shaped architectures with various cores and peripheral groups. researchgate.net

The investigation of the photophysical and electrochemical properties of these compounds is another major research direction. nih.gov Researchers have systematically studied how the molecular structure, including the nature of the core, the length and composition of the arms, and the presence of functional groups, affects their absorption, emission, and redox behavior. mdpi.com These fundamental studies are crucial for understanding the structure-property relationships that govern the performance of these materials in devices.

The application of C3-symmetric compounds in organic electronic devices, particularly OLEDs and organic solar cells (OSCs), has been a prominent research theme. nih.gov Their high symmetry, good thermal stability, and tunable electronic properties make them promising candidates for use as host materials, charge-transporting materials, and emitters in OLEDs. mdpi.com In the context of OSCs, their three-dimensional structure can be advantageous for creating bulk heterojunctions with favorable morphologies for efficient charge separation and transport. While direct academic research on this compound is not widely reported, the broader research on analogous C3-symmetric and fluorinated star-shaped molecules provides a strong foundation for understanding its potential and guiding future investigations into its properties and applications.

Structure

3D Structure

Properties

IUPAC Name |

1,3,5-tris[4-(4-fluorophenyl)phenyl]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H27F3/c43-40-19-13-31(14-20-40)28-1-7-34(8-2-28)37-25-38(35-9-3-29(4-10-35)32-15-21-41(44)22-16-32)27-39(26-37)36-11-5-30(6-12-36)33-17-23-42(45)24-18-33/h1-27H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMIGKTQTBLIAJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)F)C3=CC(=CC(=C3)C4=CC=C(C=C4)C5=CC=C(C=C5)F)C6=CC=C(C=C6)C7=CC=C(C=C7)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H27F3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

588.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 1,3,5-Tris(4'-fluorobiphenyl-4-yl)benzene

The synthesis of this complex C₃-symmetric molecule is primarily achieved through robust and versatile methods that allow for the precise construction of its biaryl linkages.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling)

The Suzuki-Miyaura coupling is the most prominent and widely employed method for synthesizing this compound and its analogs. wikipedia.orgacs.org This palladium-catalyzed reaction forms carbon-carbon bonds by coupling an organoboron species with an organohalide. wikipedia.org For this specific star-shaped molecule, the synthesis typically involves the reaction of a 1,3,5-trisubstituted benzene (B151609) core with an appropriate biphenyl (B1667301) partner.

A common strategy involves the coupling of 1,3,5-trihalobenzene, such as 1,3,5-tribromobenzene, with 4'-fluoro-[1,1'-biphenyl]-4-ylboronic acid. Alternatively, a convergent approach can be used where 1,3,5-tris(4-bromophenyl)benzene (B1296842) is first synthesized and then coupled with a 4-fluorophenylboronic acid. researchgate.net The reaction is catalyzed by a palladium(0) complex, which is often generated in situ from a palladium(II) precursor. libretexts.org

The general catalytic cycle for the Suzuki coupling proceeds through three key steps:

Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (e.g., 1,3,5-tribromobenzene) to form a Pd(II) species. libretexts.orgdiva-portal.org This step is often the rate-determining step in the cycle. libretexts.orgdiva-portal.org

Transmetalation: The organoboron compound, activated by a base, transfers its organic group to the palladium(II) complex. wikipedia.org The base, such as potassium carbonate or potassium phosphate, plays a crucial role in activating the boronic acid. acs.orgorganic-chemistry.org

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated to form the new carbon-carbon bond, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle. libretexts.org

The table below summarizes typical conditions used for the Suzuki-Miyaura synthesis of related fluorinated biphenyl compounds. acs.org

| Component | Example Reagent/Condition | Function |

|---|---|---|

| Aryl Halide | 1,3,5-Tribromobenzene | Central core precursor |

| Organoboron Reagent | 4'-Fluoro-[1,1'-biphenyl]-4-ylboronic acid | Arm precursor |

| Palladium Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | Catalyzes the C-C bond formation |

| Base | Potassium Phosphate (K₃PO₄) | Activates the boronic acid for transmetalation |

| Solvent System | Dioxane/Water mixture | Provides a medium for the reaction |

| Temperature | ~105 °C | Provides energy to overcome activation barriers |

Alternative Synthetic Approaches (e.g., Condensation Reactions)

While palladium-catalyzed couplings are dominant, alternative methods, particularly those involving condensation reactions, can be used to construct the central 1,3,5-triarylbenzene core. nih.gov One significant approach is the acid-catalyzed cyclotrimerization of acetophenone (B1666503) derivatives. researchgate.net

In a synthetic route analogous to that for the target molecule, a precursor such as 4-(4'-fluorobiphenyl)acetophenone could undergo self-condensation in the presence of a strong acid or a reagent like silicon tetrachloride to form the 1,3,5-trisubstituted benzene ring. researchgate.net This method builds the central core and attaches the biphenyl arms simultaneously. This approach is particularly useful for creating symmetrical star-shaped molecules from simpler, readily available building blocks. nih.govresearchgate.net

Synthesis of Functionalized Derivatives and Analogs of the 1,3,5-Trisubstituted Benzene Core

The modularity of the synthetic routes allows for the creation of a wide array of derivatives, enabling the fine-tuning of the molecule's properties for various applications in materials science. nih.gov

Strategies for Peripheral Functionalization with Diverse Groups

Peripheral functionalization involves attaching various chemical groups to the outermost phenyl rings of the star-shaped structure. This is most effectively achieved during the Suzuki coupling step by using a functionalized organoboron reagent. researchgate.net For example, by replacing 4-fluorophenylboronic acid with derivatives containing groups like esters, carboxylic acids, amines, or nitriles, a library of terminally functionalized molecules can be generated. researchgate.net

This strategy allows for the introduction of functionalities that can influence the molecule's solubility, electronic properties, and ability to self-assemble. The table below illustrates the versatility of this approach. researchgate.net

| Peripheral Functional Group | Boronic Acid/Ester Precursor | Potential Application |

|---|---|---|

| -COOCH₃ (Ester) | 4-Methoxycarbonylphenylboronic acid | Intermediate for further modification |

| -COOH (Carboxylic Acid) | 4-Carboxyphenylboronic acid | Coordination to metal centers in MOFs |

| -NH₂ (Amine) | 4-Aminophenylboronic acid | Hole-transporting materials, COF synthesis |

| -CN (Cyano) | 4-Cyanophenylboronic acid | Electron-accepting materials |

Modification of Central Core and Arms in Star-Shaped Molecules

Beyond peripheral functionalization, the core structure and the linking arms of the star-shaped molecule can be systematically modified. The central 1,3,5-trisubstituted benzene can be replaced with other aromatic cores, such as a 1,3,5-triazine (B166579) ring, to alter the electronic properties and geometry of the molecule. researchgate.net

Furthermore, the nature of the "arms" can be changed. Instead of biphenyl units, other conjugated systems like fluorene (B118485) or thiophene (B33073) derivatives can be incorporated. researchgate.net These modifications are achieved by designing and synthesizing the appropriate building blocks for the cross-coupling reactions. For instance, starting from 5-aminoisophthalic acid allows for the creation of an "inversed amide" benzene core, altering the hydrogen-bonding capabilities and self-assembly behavior of the final molecule. tue.nlrsc.org Such fundamental changes to the molecular architecture are crucial for developing new materials with tailored properties. nih.gov

Reaction Mechanisms and Optimization Strategies for High-Yield Syntheses

Achieving high yields in the synthesis of this compound requires careful optimization of the reaction conditions, informed by an understanding of the underlying reaction mechanisms.

For the Suzuki-Miyaura coupling, several factors are critical for optimization:

Catalyst System: The choice of palladium precursor and, crucially, the ligand, can dramatically affect reaction efficiency. While Pd(PPh₃)₄ is common, other catalysts incorporating bulky, electron-rich phosphine (B1218219) ligands like SPhos can improve yields, especially with less reactive organochlorides. researchgate.net Ligandless systems, such as using palladium on charcoal (Pd/C), have also been employed successfully, particularly in greener solvent systems like water, offering high yields and easier product purification. units.it

Base and Solvent: The strength and solubility of the base are important. Stronger bases can sometimes accelerate the reaction, but they may also promote side reactions. The choice of solvent (e.g., THF, dioxane, toluene, or aqueous mixtures) affects the solubility of reagents and the stability of catalytic intermediates. acs.orgharvard.edu

Temperature and Reaction Time: Optimization of temperature is a balance between providing sufficient energy for the reaction to proceed at a reasonable rate and preventing the degradation of the catalyst or reactants. Monitoring the reaction progress allows for the determination of the optimal reaction time to maximize yield and minimize byproduct formation.

High yields, often exceeding 75-80%, have been reported for the synthesis of fluorinated biphenyls under optimized Suzuki conditions. acs.org Similarly, condensation reactions for forming the central core can also be high-yielding, with reports of 70% yield for the trimerization of 4-iodoacetophenone. researchgate.net The strategic selection of catalysts, ligands, solvents, and bases is paramount to achieving efficient and high-yield syntheses of these complex, star-shaped molecules.

Electronic Structure and Optoelectronic Properties

Theoretical Frameworks for Electronic Structure Analysis

The electronic structure of complex organic molecules like 1,3,5-Tris(4'-fluorobiphenyl-4-yl)benzene is predominantly investigated using computational quantum chemistry methods. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are the most common theoretical frameworks employed for this purpose. These methods allow for the calculation of the molecule's ground and excited state properties, providing insights into its electronic behavior.

DFT is utilized to determine the optimized molecular geometry and the distribution of electron density within the molecule. This is crucial for understanding how the arrangement of atoms influences the electronic properties. By solving the Kohn-Sham equations, DFT provides the energies and shapes of the molecular orbitals, which are fundamental to describing the electronic transitions and charge transport characteristics of the material. For a molecule with multiple aromatic rings such as this one, DFT can elucidate the degree of planarity and the torsional angles between the phenyl and biphenyl (B1667301) units, which in turn affect the extent of π-conjugation.

Investigation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Levels

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key parameters in determining the optoelectronic properties of an organic semiconductor. The HOMO level corresponds to the ability of a molecule to donate an electron, while the LUMO level relates to its ability to accept an electron. The energy difference between the HOMO and LUMO levels, known as the HOMO-LUMO gap, is a critical factor that determines the intrinsic electronic and optical properties of the molecule.

For this compound, the HOMO is expected to be delocalized across the π-conjugated system of the central benzene (B151609) ring and the biphenyl arms. The LUMO is similarly expected to be distributed over this conjugated framework. The introduction of fluorine atoms, being highly electronegative, is anticipated to lower both the HOMO and LUMO energy levels compared to the non-fluorinated analogue. This is a common strategy in materials science to improve the stability and charge injection properties of organic semiconductors. The precise energy values for the HOMO and LUMO of this specific compound would be determined experimentally using techniques like cyclic voltammetry or ultraviolet photoelectron spectroscopy (UPS), and computationally via DFT calculations.

Oxidation Potentials and Their Relation to Charge Transport Characteristics

The oxidation potential of a molecule is a measure of the energy required to remove an electron, and it is directly related to the HOMO energy level. Experimentally, oxidation potentials are determined using electrochemical methods, most commonly cyclic voltammetry (CV). In a CV experiment, the onset of the first oxidation peak provides an estimate of the HOMO energy.

The oxidation potential is a critical parameter for assessing the suitability of a material for use in the hole transport layer (HTL) of an organic light-emitting diode (OLED) or as the donor in an organic photovoltaic (OPV) cell. A lower oxidation potential (and thus a higher HOMO level) facilitates the injection of holes from the anode. The star-shaped structure of this compound, with its three charge-conducting arms, is designed to facilitate efficient charge transport. The stability of the oxidized species (the radical cation) is also an important factor for the long-term operational stability of a device, and this can also be investigated using cyclic voltammetry.

Extended Conjugation and Intramolecular Charge Transfer Phenomena

The structure of this compound features a central benzene core connected to three fluorobiphenyl arms. This arrangement leads to an extended π-conjugated system. The degree of conjugation is influenced by the torsional angles between the adjacent phenyl rings. A more planar conformation allows for greater overlap of the p-orbitals, leading to a smaller HOMO-LUMO gap and a red-shift in the absorption and emission spectra.

Triplet Energy States and Exciton (B1674681) Dynamics

In organic semiconductors, the absorption of a photon creates an excited state known as an exciton, which is a bound state of an electron and a hole. These excitons can be either singlet (spins paired) or triplet (spins unpaired) states. The energy of the lowest triplet state (T1) is a crucial parameter, particularly for applications in phosphorescent OLEDs (PHOLEDs). In a PHOLED, the host material must have a triplet energy higher than that of the phosphorescent dopant to ensure efficient energy transfer to the dopant and prevent back-energy transfer.

The triplet energy of this compound would be determined experimentally from the onset of the phosphorescence spectrum at low temperature. Computationally, TD-DFT can be used to calculate the energy of the T1 state. The dynamics of the excitons, including processes like intersystem crossing (from singlet to triplet state) and triplet-triplet annihilation, are important for understanding the efficiency and lifetime of optoelectronic devices.

Photophysical Mechanisms Including Excitation Energy Transfer

The photophysical properties of this compound are governed by the processes that occur following the absorption of light. These include fluorescence (radiative decay from the singlet excited state) and phosphorescence (radiative decay from the triplet excited state). The efficiency of these processes is quantified by the photoluminescence quantum yield (PLQY).

In a host-guest system, such as a doped OLED emission layer, excitation energy transfer from the host to the guest is a critical process. The efficiency of this transfer depends on the spectral overlap between the emission of the host and the absorption of the guest, as well as their intermolecular distance. The Förster resonance energy transfer (FRET) and Dexter energy transfer mechanisms are the primary pathways for singlet and triplet energy transfer, respectively. The star-shaped, rigid structure of this compound could be beneficial in minimizing non-radiative decay pathways, potentially leading to a higher PLQY when used as a host or emissive material.

Advanced Structural Characterization Techniques

High-Resolution Spectroscopic Investigations

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis:A detailed FTIR spectrum with assignments of vibrational frequencies to specific functional groups and vibrational modes for 1,3,5-Tris(4'-fluorobiphenyl-4-yl)benzene has not been published.

Without access to primary research data from these advanced analytical techniques, a scientifically accurate and detailed article strictly adhering to the provided outline cannot be generated.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a crucial technique for probing the electronic transitions within a molecule. For the compound this compound, the absorption spectrum reveals key information about its delocalized π-electron system. In a chloroform (B151607) (CHCl3) solvent, this molecule exhibits a maximum absorption wavelength (λmax) at 297 nm. This absorption peak is attributed to π-π* electronic transitions within the extensive conjugated system of the molecule, which comprises the central benzene (B151609) ring and the interconnected biphenyl (B1667301) moieties. The fluorine substitution on the terminal phenyl rings can subtly influence the energy of these transitions.

The position of the absorption maximum indicates the energy required to excite an electron from a π bonding orbital to a π* antibonding orbital. The relatively high energy (corresponding to the UV region) of this transition is characteristic of large, aromatic systems where the π-electron network is substantial.

Table 1: UV-Vis Absorption Data for this compound

| Compound | Solvent | Maximum Absorption Wavelength (λmax) |

| This compound | Chloroform (CHCl3) | 297 nm |

Photoluminescence Spectroscopy for Emission Characteristics

Photoluminescence spectroscopy is employed to study the emission of light from a substance after the absorption of photons. This phenomenon, typically fluorescence or phosphorescence, provides insights into the excited state properties of a molecule. An analysis of the available scientific literature did not yield specific experimental data regarding the photoluminescence emission characteristics, such as the emission maximum (λem) or the fluorescence quantum yield (Φ), for this compound.

While the UV-Vis absorption data confirms that the molecule is photoactive, the absence of emission data in the searched literature prevents a detailed discussion of its emissive properties. For structurally related compounds, such as derivatives of 1,3,5-tris-(1,1-biphenyl-4-yl)-benzene, photoluminescence properties are observed and are noted to be influenced by molecular aggregation and intermolecular interactions. researchgate.net However, without direct experimental measurement for the specific fluorinated compound, any discussion on its emission behavior would be speculative. Further experimental investigation is required to fully characterize the photoluminescent properties of this compound.

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic structure of many-body systems. For 1,3,5-Tris(4'-fluorobiphenyl-4-yl)benzene, DFT calculations, often using functionals like B3LYP with a basis set such as 6-31++G(d,p), are employed to determine its most stable three-dimensional conformation. researchgate.net

The electronic structure analysis from DFT provides crucial information on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter that helps determine the molecule's chemical reactivity, kinetic stability, and electronic transport properties. Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. nih.gov

Table 1: Representative DFT-Calculated Geometrical Parameters for a Fluorobiphenyl Moiety This table contains illustrative data typical for fluorinated biphenyl (B1667301) structures as determined by DFT calculations.

| Parameter | Typical Calculated Value |

|---|---|

| C-C (aromatic) Bond Length | 1.39 - 1.41 Å |

| C-C (inter-ring) Bond Length | 1.48 - 1.50 Å |

| C-F Bond Length | 1.34 - 1.36 Å |

| C-C-C Bond Angle | ~120° |

| Inter-ring Dihedral Angle | 35° - 45° |

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods are instrumental in predicting and interpreting the spectroscopic signatures of molecules. For this compound, DFT calculations can forecast its vibrational spectra (Infrared and Raman). A detailed interpretation of the vibrational modes can be achieved, correlating calculated frequencies with experimental data from FTIR and FT-Raman spectroscopy. researchgate.net

Similarly, Nuclear Magnetic Resonance (NMR) parameters, such as the chemical shifts of ¹H, ¹³C, and ¹⁹F, can be calculated. These predictions are valuable for assigning peaks in experimental NMR spectra and confirming the molecular structure. nih.gov Time-Dependent DFT (TD-DFT) is a widely used method to predict electronic absorption spectra (UV-Vis) by calculating the energies of electronic transitions from the ground state to various excited states. researchgate.net This helps in understanding the photophysical properties of the molecule.

Table 2: Computationally Predicted Spectroscopic Data This table illustrates the types of spectroscopic data that can be predicted for aromatic compounds using computational methods.

| Spectroscopic Technique | Predicted Parameter | Typical Computational Method |

|---|---|---|

| FTIR/Raman | Vibrational Frequencies (cm⁻¹) | DFT (e.g., B3LYP) |

| UV-Vis | Absorption Maxima (λmax) | TD-DFT |

| NMR | Chemical Shifts (ppm) | GIAO, DFT |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of this compound over time. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can model conformational changes, molecular flexibility, and interactions with surrounding molecules, such as solvents or other solutes.

In studies of related molecules like 1,3,5-tris(4-carboxyphenyl)benzene (B1661964), MD simulations have been used to investigate the stability of complexes formed with biological macromolecules like DNA. nih.govresearchgate.net Such simulations can reveal how the molecule behaves in a physiological environment, providing insights into the stability of binding and the nature of intermolecular forces, including van der Waals forces, electrostatic interactions, and hydrogen bonds. nih.gov For materials science applications, MD can simulate the molecule in a condensed phase to predict properties like crystal packing and thermal stability. dtic.mil

Molecular Docking Studies for Understanding Binding Profiles and Interaction Mechanisms

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is particularly valuable in drug discovery and materials science. For this compound, docking could be used to explore its potential as a ligand for specific protein targets.

The process involves placing the molecule (the ligand) into the binding site of a target macromolecule (the receptor) and evaluating the binding affinity using a scoring function. In a study on the analogous compound 1,3,5-Tris(4-carboxyphenyl)benzene, molecular docking was used to investigate its binding to DNA. nih.gov The results identified the preferred binding mode (minor groove binding), the key interacting residues, and the types of interactions, such as hydrogen bonds and hydrophobic interactions. nih.gov The docking score provides a quantitative estimate of the binding affinity, helping to rank potential ligands. nih.govresearchgate.net

Table 3: Example of Molecular Docking Results for a Ligand-Protein Complex This table shows representative data obtained from a molecular docking study, illustrating the binding energy and key interactions.

| Parameter | Description | Example Value |

|---|---|---|

| Binding Energy | Estimated free energy of binding (kcal/mol). | -8.3 kcal/mol |

| Hydrogen Bonds | Specific donor-acceptor pairs and their distances. | Ligand-O to Residue-NH (3.14 Å) |

| Hydrophobic Interactions | List of nonpolar residues interacting with the ligand. | Da17, Dg10, Dt8 |

Quantum Chemical Approaches for Excited State Properties

Understanding the behavior of this compound in its electronic excited states is crucial for applications in optoelectronics, such as organic light-emitting diodes (OLEDs) and sensors. Quantum chemical methods like Time-Dependent Density Functional Theory (TD-DFT) are employed to explore the nature of these excited states. nih.gov

These calculations can determine the energies and characteristics of singlet and triplet excited states, predict fluorescence and phosphorescence wavelengths, and calculate quantum yields. Studies on fluorinated benzenes show that the nature of the excited state (e.g., ππ* or πσ* transitions) and the presence of fluorine atoms can significantly influence the emission properties. nih.gov The interaction between adjacent C-F bonds can lower the energy gap between the ground and first excited states, leading to red-shifted emission spectra. nih.gov Computational analysis helps to rationalize these photophysical phenomena and guide the design of molecules with desired emissive properties.

Supramolecular Assembly and Self Organization

Formation of Stable Amorphous Molecular Materials

While specific studies on the amorphous properties of 1,3,5-Tris(4'-fluorobiphenyl-4-yl)benzene are not extensively documented, the behavior of analogous starburst molecules suggests a strong propensity for forming stable amorphous glasses. For instance, derivatives like 1,3,5-tris[4-(diphenylamino)phenyl]benzene (B1644438) are known to form a class of amorphous molecular materials with high glass-transition temperatures (Tg) exceeding 100°C. This tendency is attributed to their non-planar, propeller-like shape which inhibits efficient crystal packing and leads to the formation of stable supercooled liquids and glasses. The introduction of bulky side groups and a lack of high rotational symmetry are key factors in designing molecules that readily form amorphous states. Given the structural similarities, this compound is expected to exhibit similar glass-forming capabilities, making it a candidate for applications where amorphous thin films with high thermal stability are required.

Table 1: Glass-Forming Properties of Related Starburst Molecules

| Compound | Glass Transition Temperature (Tg) | Key Structural Feature |

|---|---|---|

| 1,3,5-Tris[4-(diphenylamino)phenyl]benzene | > 100°C | Triphenylamine arms |

Note: Data for analogous compounds is presented to infer the likely properties of this compound.

Engineering of Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) as Building Blocks

The trigonal symmetry of this compound makes it an ideal building block, or "node," for the construction of highly ordered, porous crystalline materials such as Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs).

In COFs , molecules like this compound can be functionalized with reactive groups (e.g., aldehydes, amines, boronic acids) at the periphery of the biphenyl (B1667301) units. These functionalized linkers then undergo condensation reactions to form strong covalent bonds, creating a pre-designed, porous network. For example, a related compound, 1,3,5-tris(3-fluoro-4-formylphenyl)benzene, serves as a trigonal building block in the synthesis of fluorine-rich COFs. ossila.com The resulting TPTF-COF, constructed with 1,3,5-tris(4-aminophenyl)benzene, is highly crystalline, thermally stable, and possesses a large specific surface area of 1084.61 m²·g⁻¹. ossila.com The C3-symmetry of the core directs the formation of hexagonal porous structures, a common and desirable topology in 2D COFs.

In MOFs , the core concept is similar, but the organic linkers are connected by metal ions or metal clusters. Carboxylate-functionalized analogues of this compound, such as 1,3,5-tris(4-carboxyphenyl)benzene (B1661964) (H3BTB), are widely used as trivalent organic linkers. researchgate.netnih.gov These linkers coordinate with metal ions to form extended, crystalline frameworks with tunable pore sizes and functionalities. The presence of fluorine atoms in the linker, as in this compound, can be advantageous, potentially enhancing the framework's stability and modifying its interaction with guest molecules, for instance, by increasing hydrophobicity or altering gas adsorption properties. researchgate.net Research on fluorinated MOFs has shown that linkers like 1,3,5-tris(2′,3′,5′,6′-tetrafluoro-4′-cyanophenyl)benzene can be used to create highly porous frameworks. rsc.org

Self-Assembly Mechanisms of Star-Shaped Molecules in Solution and Solid State

The self-assembly of star-shaped molecules like this compound is governed by a delicate balance of intermolecular forces. In solution and in the solid state, these molecules organize into ordered structures driven by interactions such as π-π stacking, van der Waals forces, and, if appropriate functional groups are present, hydrogen bonding.

Studies on the analogous molecule, 1,3,5-tris(4-bromophenyl)benzene (B1296842), on surfaces reveal that the interplay between molecule-substrate and intermolecular interactions dictates the final assembled structure. The specific arrangement is highly dependent on the substrate, leading to different periodic arrangements. The star-shape and the potential for halogen bonding (in the case of bromo-derivatives) or other weak interactions guide the formation of these supramolecular architectures.

For carboxylate-functionalized analogues, hydrogen bonding is a primary driving force for self-assembly. For example, 1,3,5-tris(4-carboxyphenyl)benzene is known to form hydrogen-bonded networks at interfaces, resulting in porous structures with hexagonal or rectangular cavities. The molecule-molecule interaction is often the key parameter that drives the assembly process.

Aggregation Phenomena and Strategies for Mitigating Aggregation-Induced Quenching

Many organic luminophores suffer from aggregation-caused quenching (ACQ), where their fluorescence intensity decreases significantly in the aggregated or solid state due to strong intermolecular π-π stacking, which creates non-radiative decay pathways. A key strategy to overcome this is the design of molecules that exhibit aggregation-induced emission (AIE).

The propeller-like, non-planar structure of this compound is inherently advantageous in mitigating ACQ. The twisted conformation between the central benzene (B151609) ring and the peripheral biphenyl units can sterically hinder close co-facial π-π stacking. A related compound, 1,3,5-Tris[4-amino(1,1-biphenyl-4-yl)]benzene, is noted to have a structure where slight distortion between phenyl groups reduces ACQ. ossila.com

Furthermore, the incorporation of fluorine atoms can promote AIE characteristics. Fluorinated derivatives of various luminophores have shown enhanced emission in the aggregated state. nih.gov The AIE effect is often attributed to the restriction of intramolecular rotations (RIR) in the aggregated state. In dilute solutions, the phenyl rings can rotate freely, providing a non-radiative pathway for the excited state to relax. In the solid state or in aggregates, this rotation is hindered, forcing the molecule to decay radiatively, thus "turning on" the fluorescence. Therefore, the fluorinated, sterically hindered structure of this compound is well-suited to exhibit AIE, making it a promising candidate for efficient solid-state light-emitting applications.

Table 2: Strategies to Mitigate ACQ in Related Molecules

| Strategy | Mechanism | Example Compound |

|---|---|---|

| Steric Hindrance | Twisted molecular structure prevents close π-π stacking. | 1,3,5-Tris[4-amino(1,1-biphenyl-4-yl)]benzene ossila.com |

Design Principles for Ordered Supramolecular Architectures

The design of ordered supramolecular architectures using this compound and similar star-shaped molecules relies on several key principles:

Molecular Symmetry and Shape: The C3-symmetry of the 1,3,5-trisubstituted benzene core is fundamental. It acts as a divergent scaffold, pre-organizing the interacting peripheral groups in a well-defined trigonal geometry. This inherent directionality is crucial for forming predictable and extended networks, such as the hexagonal patterns often seen in 2D self-assembly.

Nature of Intermolecular Interactions: The choice of functional groups on the peripheral biphenyl arms determines the dominant interactions driving self-assembly. While the parent molecule relies on weaker van der Waals forces and potential C-H···F interactions, functionalization can introduce stronger, more directional forces. For instance, carboxyl groups lead to robust hydrogen-bonded networks, while bromo or iodo groups can facilitate halogen bonding.

Balance of Enthalpy and Entropy: The formation of an ordered structure is a thermodynamically controlled process. The enthalpic gain from forming favorable intermolecular bonds (e.g., hydrogen bonds, π-stacking) must overcome the entropic penalty of ordering the molecules from a disordered state. The rigidity of the star-shaped core helps to minimize this entropic cost compared to more flexible molecules.

Solvent and Substrate Effects: In solution-based or surface-based assembly, the environment plays a critical role. The solvent can mediate intermolecular interactions, and the substrate can provide a template that directs the orientation and packing of the molecules. The final supramolecular architecture is often a result of the cooperative interplay between molecule-molecule, molecule-solvent, and molecule-substrate interactions.

By tuning these parameters—molecular shape, functional groups, and assembly conditions—this compound can be used to construct a wide range of ordered supramolecular architectures with tailored properties for applications in materials science and nanotechnology.

Applications in Advanced Materials Science Excluding Device Performance

Role as Charge Transport Layers in Organic Electronic Materials

In the architecture of organic electronic devices such as Organic Light-Emitting Diodes (OLEDs), the precise management of charge carriers—holes and electrons—is fundamental to achieving efficient operation. oled.com Charge transport layers are essential components that facilitate the movement of these carriers from the electrodes to the emissive layer where light is generated. oled.comyoutube.com 1,3,5-Tris(4'-fluorobiphenyl-4-yl)benzene is classified as a material for OLEDs, indicating its utility in these charge management roles. tcichemicals.com

A critical function within multi-layer OLEDs is the confinement of charge carriers within the emissive layer to maximize the probability of their recombination to form excitons. oled.comsnu.ac.kr This is often achieved by incorporating a hole-blocking layer (HBL) between the emissive layer and the cathode. researchgate.netgoogle.com The primary mechanism of a hole-blocking material is based on its electronic structure, specifically the energy level of its Highest Occupied Molecular Orbital (HOMO). google.commdpi.com

For a material to function as an effective hole blocker, its HOMO level must be significantly lower (i.e., have a larger ionization potential) than that of the adjacent emissive or hole-transporting material. snu.ac.krgoogle.com This creates an energetic barrier that impedes the flow of holes toward the cathode, effectively trapping them in the emissive layer. google.comresearchgate.net This confinement allows for a more balanced population of holes and electrons within the light-emitting zone, which is crucial for efficient exciton (B1674681) formation. youtube.com While specific studies on this compound's hole-blocking mechanism are not detailed, materials with triazine moieties and starburst structures are known to be employed as both electron-transporting and hole-blocking materials. snu.ac.krresearchgate.net

Charge selective layers, which include both hole-blocking and electron-blocking layers, are designed to control the spatial distribution of charge recombination within an OLED. tandfonline.com The design principle revolves around the strategic selection of materials with appropriate HOMO and Lowest Unoccupied Molecular Orbital (LUMO) energy levels to construct a desired energy cascade across the device. mdpi.commdpi.com An ideal hole-blocking layer not only possesses a deep HOMO level to block holes but also has a suitable LUMO level that is close to or slightly higher than that of the emissive layer, ensuring unimpeded transport of electrons from the cathode. google.commdpi.com This selective charge filtering is what defines the layer's functionality. mdpi.com The molecular architecture of this compound, with its C3-symmetric and electron-deficient characteristics typical of star-shaped molecules used in OLEDs, makes it a candidate for such charge-regulating roles.

| Property | Value |

| CAS Number | 372956-40-6 |

| Molecular Formula | C42H27F3 |

| Molecular Weight | 588.67 g/mol |

| Appearance | White to Almost white powder/crystal |

| Melting Point | 230 °C |

| Maximum Absorption | 297 nm (in CHCl3) |

This table contains data for this compound, sourced from commercial suppliers. tcichemicals.com

Integration into Porous Materials for Fundamental Studies

The rigid, trigonal geometry of this compound makes its core structure a valuable building block for the bottom-up synthesis of highly ordered, porous materials.

Covalent Organic Frameworks (COFs) are crystalline porous polymers with structures built from the covalent bonding of organic monomers. The star-shaped molecule 1,3,5-tris(4-bromophenyl)benzene (B1296842), which is structurally analogous to the subject compound, is a well-known precursor for the on-surface synthesis of 2D COFs that form honeycomb-like porous networks. rsc.orgresearchgate.net Similarly, trigonal building blocks like 1,3,5-tris(3-fluoro-4-formylphenyl)benzene can be reacted with other linkers, such as 1,3,5-tris(4-aminophenyl)benzene, to construct highly crystalline and thermally stable 3D COFs. ossila.com The C3 symmetry of the central benzene (B151609) ring in these molecules dictates the hexagonal porosity of the resulting frameworks. rsc.orgossila.com Therefore, this compound represents a suitable core scaffold that, if appropriately functionalized (e.g., with amine or aldehyde groups), could serve as a trigonal node for the construction of novel fluorinated COFs.

Metal-Organic Frameworks (MOFs) are porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. rsc.org The utility of a molecule as an organic linker in a MOF typically requires it to possess coordinating functional groups, such as carboxylates or amines. researchgate.netossila.com For instance, the carboxylated analogue, 1,3,5-tris(4-carboxyphenyl)benzene (B1661964), is a widely used trigonal bridging linker for synthesizing rare-earth MOFs. researchgate.netnih.gov Another related compound, 1,3,5-Tris[4-amino(1,1-biphenyl-4-yl)]benzene, serves as an electron-donating ligand in the construction of 2D donor-acceptor MOFs. ossila.com While this compound itself lacks these coordinating groups, its underlying framework is a precursor structure for ligands designed to build functional MOF architectures with specific topologies and properties.

Exploration in Liquid Crystalline Systems

Liquid crystals are states of matter that exhibit properties between those of conventional liquids and solid crystals. tcichemicals.com The formation of liquid crystalline phases, or mesophases, is highly dependent on molecular shape. Star-shaped molecules, particularly those based on a 1,3,5-triphenylbenzene (B1329565) or a triazine core, have been extensively investigated as non-conventional mesogens. rsc.orgrsc.orgresearchgate.net These molecules can self-assemble into highly ordered columnar phases, where the flat, disc-like cores stack on top of one another. researchgate.netresearchgate.net

The molecular structure of this compound—a rigid central core with three flexible biphenyl (B1667301) arms—possesses the requisite shape anisotropy that is conducive to the formation of liquid crystalline phases. Research on similar star-shaped compounds shows that their thermal behavior and self-assembly properties can be tuned by modifying the peripheral groups. rsc.orgrsc.orgresearchgate.net Although specific studies confirming the mesomorphic behavior of this compound are not available, its structural similarity to known star-shaped liquid crystals suggests its potential for exploration in this area of materials science. researchgate.netresearchgate.netfigshare.com

Fundamental Studies in Optoelectronic and Sensing Materials

The star-shaped, π-conjugated architecture of this compound has made it a subject of interest in fundamental studies within advanced materials science, particularly in the fields of optoelectronics and sensing. Research in this area focuses on understanding the intrinsic photophysical properties of the molecule and how its specific structural and electronic characteristics can be harnessed for various applications, without delving into the performance metrics of fully fabricated devices.

The introduction of fluorine atoms onto the terminal phenyl rings of the 1,3,5-tris(biphenyl-4-yl)benzene framework is a key design feature. Fluorination is a well-established strategy in the development of organic electronic materials. rsc.org Generally, the high electronegativity of fluorine atoms tends to lower both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the molecule. rsc.org This can enhance the material's resistance to oxidative degradation and facilitate electron injection. rsc.org Furthermore, C–H···F interactions can play a significant role in the solid-state packing of the material, potentially leading to more ordered arrangements that are beneficial for charge transport. rsc.org

Fundamental investigations into this compound and its analogues explore their potential as building blocks for more complex systems. For instance, derivatives of 1,3,5-triphenylbenzene are recognized as versatile platforms for creating fluorescent chemosensors. nih.govrsc.org The C3-symmetric and π-electron-rich nature of the core structure provides a stable and efficient fluorophore. nih.gov By attaching different functional groups to the peripheral rings, researchers can tune the molecule's sensitivity and selectivity towards specific analytes. nih.govresearchgate.net While specific studies on the sensing capabilities of this compound are not extensively detailed in available literature, the principles derived from its non-fluorinated and amino-functionalized counterparts suggest its potential in this area. nih.gov

The photophysical properties of this compound are central to its application in optoelectronics. Star-shaped oligomers with a 1,3,5-triphenylbenzene core are known to exhibit interesting emission characteristics. For example, a related compound, 1,3,5-Tris(3-fluoro-4-formylphenyl)benzene, has been used as a building block for covalent organic frameworks (COFs) that show rapid pH-responsive absorption and fluorescence with a high quantum yield. ossila.com The fluorination in this analogue was found to enhance the fluorescence quantum yield by 20% compared to its non-fluorinated counterpart. ossila.com

Detailed research findings on analogous, non-fluorinated or differently functionalized 1,3,5-tris(biphenyl-4-yl)benzene derivatives provide a basis for understanding the potential properties of this compound. The following table summarizes key photophysical data for a selection of these related compounds.

Photophysical Properties of 1,3,5-Tris(biphenyl-4-yl)benzene Derivatives

| Compound | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Solvent | Quantum Yield (ΦF) | Reference |

|---|---|---|---|---|---|

| 1,3,5-Tris(4'-amino-3',5'-di-isopropylphenyl)benzene | 293 | 412 | Acetonitrile | Not Reported | nih.gov |

| 1,3,5-Tris[4-amino(1,1-biphenyl-4-yl)]benzene-based COF | Not Reported | 408 | Not Applicable (Solid State) | Not Reported | - |

| 1,3,5-Tris(3-fluoro-4-formylphenyl)benzene-based COF | Exhibited a 20% enhancement in fluorescence quantum yield compared to its nonfluorinated counterpart. | ossila.com |

The research into the fundamental properties of this compound and its analogues is crucial for the rational design of new materials for optoelectronic and sensing applications. Understanding the structure-property relationships in these star-shaped molecules allows for the fine-tuning of their electronic and photophysical characteristics to meet the demands of next-generation technologies.

Future Research Directions and Emerging Paradigms

Rational Design of Next-Generation Fluorinated Oligophenylenes with Tailored Electronic Properties

The rational design of new organic materials hinges on the ability to predictably tune their electronic properties, primarily the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. For fluorinated oligophenylenes like 1,3,5-Tris(4'-fluorobiphenyl-4-yl)benzene, future research will focus on leveraging computational screening to guide synthetic efforts.

Key Research Thrusts:

Computational Screening: High-throughput computational screening, employing methods like Density Functional Theory (DFT), can be used to explore a vast chemical space of related molecules. chemrxiv.orgchemrxiv.orgresearchgate.nettue.nl This approach allows for the systematic modification of the core structure, the number and position of fluorine atoms, and the introduction of other functional groups to predict their impact on electronic properties.

Structure-Property Relationships: A primary goal is to establish clear structure-property relationships. For instance, studies on fluorinated biphenyls show that fluorination generally lowers both HOMO and LUMO energy levels, which can improve electron injection and enhance stability against oxidation. chemrxiv.org By systematically varying the fluorination pattern on the biphenyl (B1667301) units of the target molecule, researchers can fine-tune the bandgap and charge transport characteristics.

Side-Group Functionalization: Beyond fluorination, the introduction of various electron-donating or electron-withdrawing groups onto the molecular framework can be explored computationally to further tailor the electronic landscape. chemrxiv.org This can lead to the design of materials with specific properties for applications in organic electronics and photonics. rsc.org

Table 1: Predicted Electronic Properties of Hypothetical Fluorinated Oligophenylenes Note: The following data is illustrative and based on general trends observed in computational studies of similar molecules. Actual values for this compound would require specific calculations.

| Compound Modification | Predicted HOMO Level (eV) | Predicted LUMO Level (eV) | Predicted Bandgap (eV) |

|---|---|---|---|

| Non-fluorinated analogue | -5.8 | -2.2 | 3.6 |

| This compound | -6.0 | -2.4 | 3.6 |

| Increased fluorination | -6.2 | -2.6 | 3.6 |

| Introduction of donor groups | -5.6 | -2.1 | 3.5 |

Advanced Characterization of Solid-State Molecular Packing and Morphology

The performance of organic electronic devices is critically dependent on the molecular packing in the solid state. The introduction of fluorine atoms can significantly influence these packing motifs through non-covalent interactions.

Key Research Thrusts:

Single-Crystal X-ray Diffraction: Obtaining single crystals of this compound is a crucial step to definitively determine its solid-state structure. This will reveal key parameters such as intermolecular distances and π-stacking arrangements.

Role of C-H···F Interactions: The influence of C-H···F hydrogen bonds on the crystal packing is a key area of investigation. These interactions, while weak, can act as structure-directing forces, promoting specific molecular arrangements that can be favorable for charge transport. nih.gov

Polymorphism Control: It is important to investigate the potential for polymorphism, where the same molecule can adopt different crystal structures. Controlling the desired polymorph is essential for reproducible device performance.

Thin-Film Morphology: For device applications, understanding the morphology of thin films is paramount. Techniques such as atomic force microscopy (AFM) and grazing-incidence X-ray scattering (GIXS) will be employed to probe the molecular ordering in thin films prepared by various deposition techniques.

Synergistic Experimental and Computational Approaches for Predictive Materials Design

The most rapid advances in materials science are achieved through a close feedback loop between experimental synthesis and characterization, and computational modeling.

Key Research Thrusts:

Benchmarking Computational Methods: Experimental data on this compound and its derivatives will be used to benchmark the accuracy of different computational methods. This will lead to more reliable predictions for future generations of materials.

Crystal Structure Prediction: Advanced computational algorithms can now predict the most likely crystal structures of organic molecules. chemrxiv.orgchemrxiv.orgresearchgate.net These predictions can guide experimental efforts to crystallize new materials and can provide insights into their potential properties even before they are synthesized.

Modeling Charge Transport: Theoretical models can be used to calculate charge carrier mobilities in different predicted crystal structures. This allows for the in-silico screening of candidate materials for high-performance electronic applications.

Exploration of Novel Supramolecular Architectures with Tunable Functionality

The 1,3,5-trisubstituted benzene (B151609) core provides a versatile scaffold for the construction of well-defined supramolecular architectures. The principles of molecular recognition and self-assembly can be harnessed to create complex, functional materials.

Key Research Thrusts:

Hydrogen Bonding and Halogen Bonding: The strategic introduction of functional groups capable of forming strong and directional non-covalent interactions, such as hydrogen bonds and halogen bonds, can be used to guide the self-assembly of this compound derivatives into predictable one-, two-, or three-dimensional structures. rsc.orgresearchgate.net

Host-Guest Chemistry: The star-shaped molecule could potentially act as a host for guest molecules, leading to the formation of inclusion complexes with novel properties.

Surface-Confined Self-Assembly: The self-assembly of these molecules on surfaces, investigated by techniques like scanning tunneling microscopy (STM), can lead to the formation of highly ordered monolayers with potential applications in molecular electronics.

Investigation of Environmental Stability and Degradation Pathways in Advanced Material Contexts

As with any new material, understanding its long-term stability and potential environmental impact is crucial for sustainable technological development. Fluorinated aromatic compounds are known for their high stability.

Key Research Thrusts:

Photochemical and Thermal Stability: The stability of this compound under exposure to light and heat will be a key factor in determining its suitability for various applications.

Biodegradation Studies: While polycyclic aromatic hydrocarbons (PAHs) can be degraded by various microorganisms, the presence of fluorine atoms is expected to increase the recalcitrance of the molecule to biodegradation. oup.compjoes.comnih.govnih.govresearchgate.net Studies using microbial consortia from contaminated environments will be necessary to assess its biodegradability.

Identification of Degradation Products: In the event of degradation, it is crucial to identify the resulting chemical species to assess their potential toxicity and environmental fate. This can be achieved using advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS).

Q & A

Q. What are the common synthetic routes for 1,3,5-Tris(4'-fluorobiphenyl-4-yl)benzene, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves cross-coupling reactions. For example, brominated analogs like 1,3,5-Tris(4-bromophenyl)benzene (CAS 7511-49-1) are synthesized via Ullmann coupling or Suzuki-Miyaura reactions, with yields varying from 22% to 86% depending on catalysts (e.g., Pd/Cu systems) and solvents (e.g., DMF, THF) . Fluorinated derivatives may employ similar strategies, substituting bromine with fluorine via nucleophilic aromatic substitution or fluorobenzyl chloride intermediates (CAS 352-11-4) . Reaction temperature (e.g., 80°C for Sonogashira coupling) and purification methods (silica gel chromatography) critically impact yield and purity .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

Methodological Answer:

- NMR (¹H/¹³C): Identifies aromatic proton environments and fluorinated substituents.

- UV-Vis Spectroscopy: Detects π-π* transitions in the conjugated biphenyl system.

- Fluorescence Spectroscopy: Characterizes emission properties, useful for applications in optoelectronics .

- Mass Spectrometry (HRMS): Validates molecular weight (e.g., M+ for C₃₆H₂₁F₃: calc. 510.16) .

Q. What purification methods are recommended for isolating this compound?

Methodological Answer:

- Column Chromatography: Use silica gel with eluents like ethyl acetate/petroleum ether (1:15 to 1:8) to remove unreacted precursors .

- Recrystallization: Solvents such as DCM or DMF can yield high-purity crystals for X-ray diffraction analysis .

Advanced Research Questions

Q. How does fluorination impact the electronic properties of this compound?

Methodological Answer: Fluorine’s electronegativity enhances electron-withdrawing effects, lowering the HOMO-LUMO gap and improving charge transport in materials. Computational studies (DFT) paired with cyclic voltammetry can quantify redox potentials, while fluorescence quenching experiments reveal exciton diffusion efficiency .

Q. What are the key applications of this compound in covalent organic frameworks (COFs) or metal-organic frameworks (MOFs)?

Methodological Answer: The trifluorinated core serves as a rigid building block for COFs. For example, Alahakoon et al. (2017) demonstrated its use in synthesizing TF-COF-2 , where fluorination improved structural order and gas adsorption capacity. Characterization via PXRD and BET surface area analysis confirmed enhanced porosity .

Q. How can researchers reconcile contradictory data on synthesis yields reported in literature?

Methodological Answer: Yield discrepancies (e.g., 22% vs. 86% for brominated analogs) arise from variations in:

Q. What strategies improve the efficiency of cross-coupling reactions in synthesizing fluorinated analogs?

Methodological Answer:

- Precatalyst Activation: Use Pd(OAc)₂ with ligands like XPhos for higher turnover numbers.

- Microwave-Assisted Synthesis: Reduces reaction time (e.g., 1 hour vs. 16 hours) .

- Deuterated Solvents: Minimize side reactions in sensitive fluorination steps .

Q. How can functionalization of the core benzene ring expand the compound’s utility?

Methodological Answer:

Q. What safety protocols are critical when handling fluorinated aromatic compounds?

Methodological Answer:

- Ventilation: Use fume hoods to prevent inhalation of volatile intermediates (e.g., fluorobenzene, CAS 462-06-6) .

- PPE: Nitrile gloves and goggles to avoid skin/eye contact with irritants like 4-fluorobenzyl chloride (CAS 352-11-4) .

- Emergency Measures: Immediate flushing with water for eye exposure and medical consultation for persistent symptoms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.